

The Function of Melibiose in Yeast Physiology: An In-depth Technical Guide

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Introduction

Melibiose, a disaccharide composed of α -D-galactose and D-glucose linked by an α -1,6 glycosidic bond, serves as a valuable, albeit secondary, carbon source for certain strains of the budding yeast *Saccharomyces cerevisiae*.^{[1][2]} Its utilization is intricately linked to the well-characterized galactose (GAL) metabolic pathway, offering a model system for studying gene regulation and sugar transport. This technical guide provides a comprehensive overview of the physiological function of **melibiose** in yeast, with a focus on its metabolism, transport, genetic regulation, and potential roles in stress response. The information presented herein is intended to be a valuable resource for researchers in yeast physiology, metabolic engineering, and drug development.

Melibiose Metabolism: The Role of α -Galactosidase

The entry of **melibiose** into the metabolic pathways of *S. cerevisiae* is contingent upon its hydrolysis into galactose and glucose. This reaction is catalyzed by the enzyme α -galactosidase, encoded by the MEL1 gene.^[2] Not all strains of *S. cerevisiae* possess a functional MEL1 gene; for instance, many common ale yeasts are Mel⁻, while lager yeasts (*Saccharomyces pastorianus*) are typically Mel⁺.^[2]

The α -galactosidase (Mel1p) is a secreted glycoprotein that acts extracellularly to break down **melibiose**. This allows the resulting monosaccharides, glucose and galactose, to be

transported into the cell through their respective hexose transporters.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of α -galactosidase provide insight into its efficiency in hydrolyzing **melibiose** and other α -galactosides. Below is a summary of key kinetic data for *S. cerevisiae* α -galactosidase (ScAGal).

Substrate	K _m (mM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (s ⁻¹ mM ⁻¹)	Reference
p-nitrophenyl- α -D-galactopyranoside	0.25 \pm 0.02	163 \pm 4	652	[3]
Melibiose	11.2 \pm 0.9	240 \pm 10	21.4	[3]
Raffinose	23.0 \pm 2.0	260 \pm 10	11.3	[3]

Melibiose Transport: The Agt1p Permease

Melibiose is actively transported into the yeast cell. The primary transporter responsible for **melibiose** uptake is the Agt1p permease, an α -glucoside-H⁺ symporter.[4][5] Agt1p exhibits broad substrate specificity and can transport various α -glucosides, including maltose and trehalose.[3][4] While Agt1p is the main transporter, other hexose transporters may also play a minor role in **melibiose** uptake, particularly at high concentrations.

Quantitative Data: Transporter Kinetics

The kinetic parameters of Agt1p for various sugars have been characterized, although specific data for **melibiose** in *S. cerevisiae* is often inferred from its broader α -glucoside transport activity. The following table summarizes the known kinetic parameters for Agt1p.

Substrate	Km (mM)	Reference
Maltose	~18	[3]
Trehalose	~7	[3]
α -methylglucoside	~35	[3]

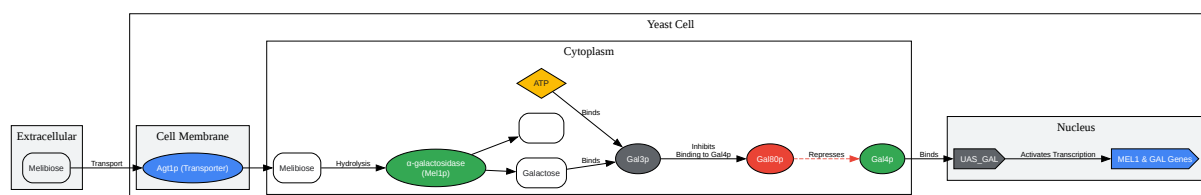
Genetic Regulation: The GAL/MEL Regulon

The expression of the MEL1 gene is tightly regulated and co-regulated with the genes of the galactose utilization pathway, collectively known as the GAL/MEL regulon.[6][7] This regulatory network ensures that the enzymes required for **melibiose** and galactose metabolism are only synthesized when these sugars are present and a more preferred carbon source, like glucose, is absent.

The central players in this regulatory circuit are:

- Gal4p: A transcriptional activator that binds to the upstream activating sequences (UASGAL) of the GAL and MEL genes.
- Gal80p: A repressor protein that binds to Gal4p in the absence of an inducer, preventing transcriptional activation.
- Gal3p: A sensor protein that, upon binding to intracellular galactose and ATP, interacts with Gal80p, causing a conformational change that releases Gal4p from repression.[1]

When **melibiose** is present, it is hydrolyzed by basal levels of secreted α -galactosidase, producing galactose. This intracellular galactose then acts as the inducer for the GAL/MEL regulon, leading to a significant upregulation of MEL1 and the GAL genes.



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GAL/MEL Regulon Activation by **Melibiose**

Melibiose and Stress Response

While the primary role of **melibiose** is as a carbon source, some evidence suggests a potential, albeit indirect, role in stress response. The metabolism of **melibiose** leads to the production of intracellular galactose and glucose. High intracellular concentrations of compatible solutes, such as sugars and polyols, can help protect cells against osmotic stress. [8] However, there is limited direct evidence for **melibiose** itself acting as a primary osmoprotectant in *S. cerevisiae*.

Under heat stress, yeast cells undergo a global reprogramming of gene expression, including the upregulation of genes involved in carbohydrate metabolism.[9][10] It is plausible that the ability to utilize alternative carbon sources like **melibiose** could provide a metabolic advantage under certain stress conditions, although further research is needed to elucidate a specific protective role.

Comparative Growth on Different Carbon Sources

The growth rate of *S. cerevisiae* is dependent on the carbon source available. Glucose is the preferred carbon source and generally supports the highest growth rate. The utilization of **melibiose** involves an initial lag phase for the induction of the MEL1 and GAL genes.

Carbon Source	Specific Growth Rate (μ , h ⁻¹)	Lag Phase Duration (h)	Reference
Glucose (2%)	~0.35	Short	[11]
Galactose (2%)	~0.25	Longer than glucose	[11]
Melibiose (2%)	~0.15-0.20	Longest	[11]
Ethanol (2%)	~0.12	Variable	[11]

Experimental Protocols

α -Galactosidase Activity Assay (using p-Nitrophenyl- α -D-galactopyranoside)

This spectrophotometric assay is a common method for quantifying α -galactosidase activity.

Principle: α -galactosidase hydrolyzes the colorless substrate p-nitrophenyl- α -D-galactopyranoside (pNPG) to galactose and p-nitrophenol, which is yellow at alkaline pH and can be quantified by measuring the absorbance at 405 nm.

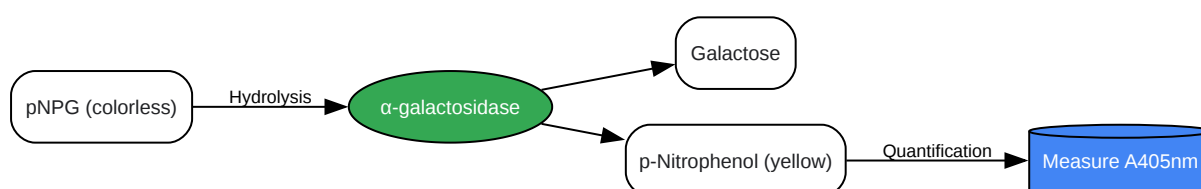
Materials:

- Yeast cell lysate or culture supernatant
- Assay Buffer: 0.1 M sodium acetate buffer, pH 4.5
- Substrate Solution: 10 mM pNPG in assay buffer
- Stop Solution: 1 M sodium carbonate

Procedure:

- Prepare yeast cell lysate or collect culture supernatant containing the α -galactosidase.

- In a microcentrifuge tube or a 96-well plate, add 50 μ L of the enzyme sample.
- Pre-incubate the sample at 37°C for 5 minutes.
- Initiate the reaction by adding 50 μ L of the pre-warmed substrate solution.
- Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
- Stop the reaction by adding 100 μ L of the stop solution.
- Measure the absorbance of the resulting p-nitrophenol at 405 nm using a spectrophotometer or microplate reader.
- A standard curve using known concentrations of p-nitrophenol should be prepared to calculate the amount of product formed. One unit of α -galactosidase activity is typically defined as the amount of enzyme that liberates 1 μ mol of p-nitrophenol per minute under the assay conditions.



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Workflow for α -Galactosidase Assay

Yeast Growth Rate Determination in a Microplate Reader

This high-throughput method allows for the simultaneous measurement of yeast growth under various conditions.

Materials:

- Yeast strain of interest

- Appropriate liquid growth medium (e.g., YNB with 2% **melibiose**)
- Sterile 96-well microplate with a lid
- Microplate reader with temperature control and shaking capabilities

Procedure:

- Inoculate a pre-culture of the yeast strain in a suitable medium and grow overnight.
- Measure the optical density (OD600) of the pre-culture and dilute it to a starting OD600 of 0.05-0.1 in the desired growth medium.
- Dispense 200 μ L of the diluted cell suspension into the wells of the 96-well plate. Include wells with medium only as a blank control.
- Place the microplate in the reader, set the temperature (e.g., 30°C) and shaking parameters (e.g., orbital shaking at 200 rpm).
- Program the microplate reader to measure the OD600 at regular intervals (e.g., every 15-30 minutes) for a desired duration (e.g., 24-48 hours).
- After data collection, subtract the blank readings from the sample readings.
- Plot the natural logarithm of the OD600 values against time. The specific growth rate (μ) is the slope of the linear portion of this curve, which corresponds to the exponential growth phase.

Radiolabeled Melibiose Uptake Assay

This method directly measures the transport of **melibiose** into the yeast cells.

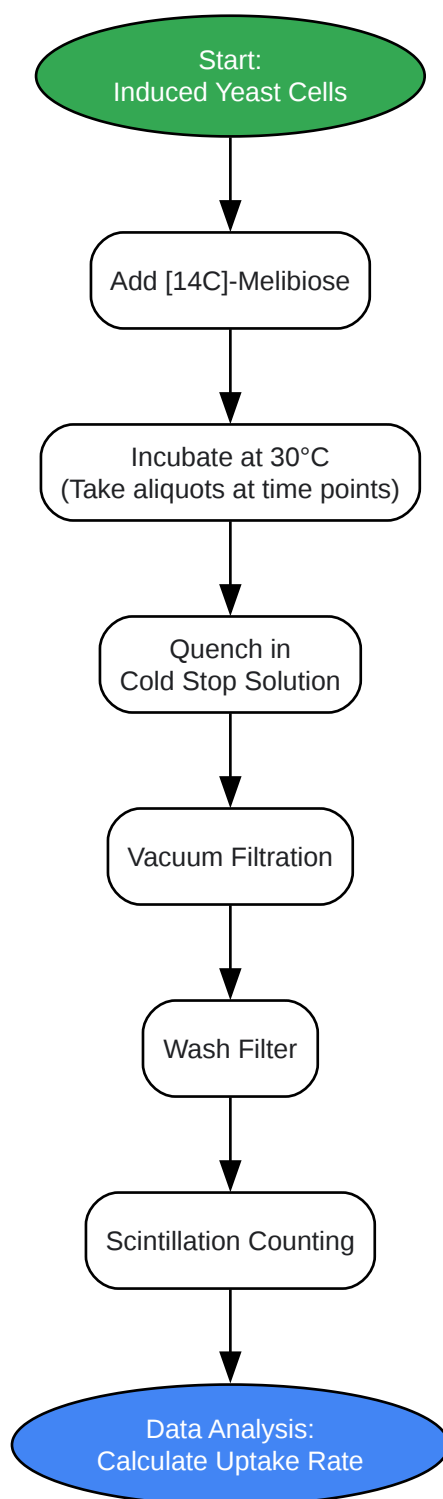
Materials:

- Yeast cells grown to mid-log phase in a non-repressing carbon source (e.g., glycerol) and induced with a low concentration of galactose.
- Washing Buffer: Ice-cold 50 mM potassium phosphate buffer, pH 6.5.

- Uptake Buffer: 50 mM potassium phosphate buffer, pH 6.5, containing 2% ethanol (to energize the cells).
- [14C]-**Melibiose** of known specific activity.
- Stop Solution: Ice-cold washing buffer.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation vials and scintillation cocktail.
- Liquid scintillation counter.

Procedure:

- Harvest the yeast cells by centrifugation and wash them twice with ice-cold washing buffer.
- Resuspend the cells in uptake buffer to a final concentration of approximately 10^8 cells/mL.
- Pre-incubate the cell suspension at 30°C for 5 minutes.
- Initiate the uptake by adding [14C]-**melibiose** to the desired final concentration.
- At various time points (e.g., 15, 30, 45, 60 seconds), take aliquots (e.g., 100 μ L) of the cell suspension and immediately add them to 5 mL of ice-cold stop solution on a glass fiber filter under vacuum.
- Quickly wash the filter twice with 5 mL of ice-cold stop solution to remove extracellular label.
- Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Determine the initial rate of uptake from the linear portion of the plot of radioactivity incorporated versus time. The kinetic parameters (K_m and V_{max}) can be determined by measuring the initial uptake rates at various substrate concentrations.



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Radiolabeled **Melibiose** Uptake Workflow

Conclusion

Melibiose serves as a relevant carbon source for *Saccharomyces cerevisiae* strains possessing the MEL1 gene, and its metabolism is intricately linked to the galactose regulatory network. The utilization of **melibiose** involves its extracellular hydrolysis by α -galactosidase and the subsequent transport of glucose and galactose into the cell. The induction of the GAL/MEL regulon by the resulting galactose highlights a sophisticated system of gene regulation in response to nutrient availability. While its primary role is nutritional, the metabolic flexibility afforded by **melibiose** utilization may confer a selective advantage under certain environmental conditions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the multifaceted role of **melibiose** in yeast physiology and its potential applications in biotechnology and drug development.

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